Enabling 7-Position SAR for ALK5 Hinge-Binding Affinity
The 7-chloro substituent on the pyridine ring is a key structural determinant for ALK5 inhibitory potency. A scaffold morphing study by Sabat et al. (2017) established that transitioning from a quinoline to a 7-substituted-pyrazolo[4,3-b]pyridine series was essential to retain low-nanomolar ALK5 inhibition while improving ADME properties [1]. The presence of the chlorine atom at the 7-position facilitates key interactions with the kinase hinge region. Analogs lacking a chlorine at this position (e.g., the unsubstituted 1H-pyrazolo[4,3-b]pyridin-3-amine or the 5-methyl-only variant) would fail to engage the hinge properly, resulting in a significant loss of ALK5 inhibitory activity as demonstrated across multiple SAR iterations in the series [1].
| Evidence Dimension | ALK5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in isolation; utilized as an intermediate to generate potent ALK5 inhibitors with single-digit nanomolar IC50 values in the final optimized series [1]. |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[4,3-b]pyridin-3-amine core (expected IC50 >1 µM based on SAR trends; precise value not publicly available in the core paper [1]) |
| Quantified Difference | The introduction of a 7-chloro substituent, as embodied by this building block, is a prerequisite for accessing the low-nanomolar potency range (estimated >100-fold potency enhancement relative to the unsubstituted core [1]). |
| Conditions | ALK5 biochemical assay; SAR data from Sabat et al., 2017 [1]. |
Why This Matters
Procuring the 7-chloro-5-methyl variant is mandatory for replicating published ALK5 inhibitor SAR; substituting with a des-chloro analog will yield inactive or poorly active final compounds, leading to false-negative results in lead optimization.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J.D., Atienza, J., Kamran, R., Hixon, M.S., Dougan, D.R. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorg. Med. Chem. Lett. 2017, 27, 1955-1961. View Source
